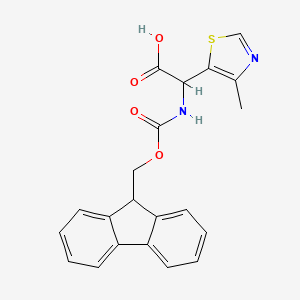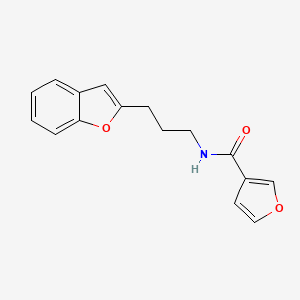
N-(3-(Benzofuran-2-yl)propyl)furan-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide is a compound that features both benzofuran and furan moieties Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while furan is a five-membered aromatic ring containing one oxygen atom
Wissenschaftliche Forschungsanwendungen
N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: The compound’s unique properties can be leveraged in the development of new materials or as a building block in the synthesis of other industrially relevant chemicals.
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects .
Mode of Action
Benzofuran compounds are known to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates that they likely have favorable pharmacokinetic properties .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
The diverse pharmacological activities of benzofuran derivatives suggest that they may be influenced by a variety of environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to achieve further diversification of the C3-arylated benzofuran products .
Industrial Production Methods
Industrial production methods for such compounds typically involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The specific industrial methods for N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide would likely involve similar strategies to those used in laboratory synthesis but adapted for larger volumes and continuous processing.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents, share the benzofuran core structure.
Furan derivatives: Compounds such as nitrofurantoin, an antibacterial agent, and furosemide, a diuretic, contain the furan ring.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide is unique due to the combination of both benzofuran and furan moieties in a single molecule. This dual presence enhances its potential for diverse biological activities and applications, making it a versatile compound in both research and industrial contexts .
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(13-7-9-19-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)20-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVVZJLBLFLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
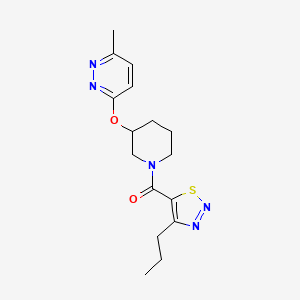
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)
![(2Z)-2-[(3-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2486371.png)
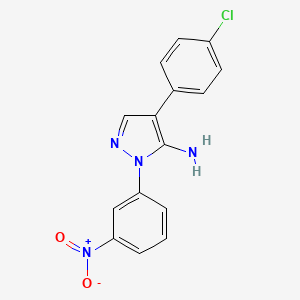
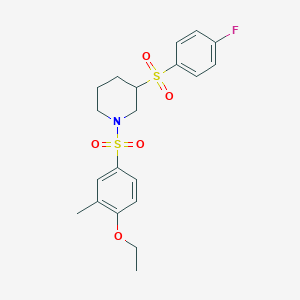
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/new.no-structure.jpg)
![(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2486379.png)
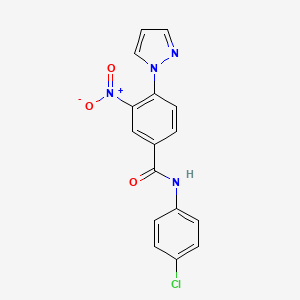
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)
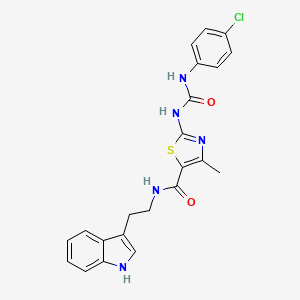
![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)
